molecular formula C15H14FN5 B12228159 2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

Cat. No.: B12228159
M. Wt: 283.30 g/mol
InChI Key: XRMPDKKANYKMAQ-UHFFFAOYSA-N
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Description

2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrimidine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves the reaction of 2-fluorophenylpiperazine with a pyrimidine derivative. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-Fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific combination of a fluorophenyl group and a pyrimidine ring with a carbonitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C15H14FN5

Molecular Weight

283.30 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4-carbonitrile

InChI

InChI=1S/C15H14FN5/c16-13-3-1-2-4-14(13)20-7-9-21(10-8-20)15-18-6-5-12(11-17)19-15/h1-6H,7-10H2

InChI Key

XRMPDKKANYKMAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=NC=CC(=N3)C#N

Origin of Product

United States

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